molecular formula C15H20N2 B14660621 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- CAS No. 50341-70-3

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-

Cat. No.: B14660621
CAS No.: 50341-70-3
M. Wt: 228.33 g/mol
InChI Key: RWJJKNPSJCNSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is a chemical compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a naphthalenylmethyl group attached to one of the nitrogen atoms, along with two methyl groups attached to the other nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- typically involves the reaction of 1,2-ethanediamine with naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is used in various scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, blocking their signaling pathways. The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the naphthalenylmethyl group and has different chemical properties and applications.

    1,2-Ethanediamine, N,N’-diethyl-: This compound has ethyl groups instead of methyl groups, leading to different reactivity and uses.

    N,N’-Dimethyl-1,2-ethanediamine: This compound is similar but lacks the naphthalenylmethyl group, making it less versatile in certain applications.

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets.

Properties

CAS No.

50341-70-3

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3

InChI Key

RWJJKNPSJCNSQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.